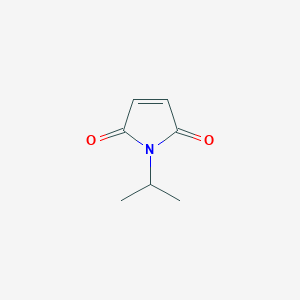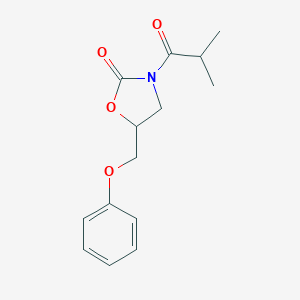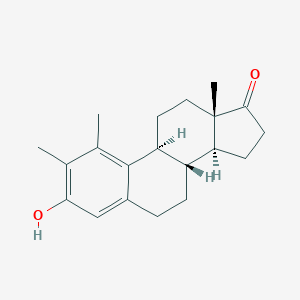
1,5-二氨基-4,8-二羟基蒽醌
概述
描述
1,5-Diamino-4,8-dihydroxyanthraquinone is an organic compound with the molecular formula C14H10N2O4. It is a derivative of anthraquinone, characterized by the presence of amino and hydroxyl groups at specific positions on the anthraquinone core. This compound is known for its vibrant color and is used in various applications, including dyes and pigments .
科学研究应用
1,5-Diamino-4,8-dihydroxyanthraquinone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is employed in biological staining techniques to observe and analyze cell structures.
Medicine: Research is ongoing into its potential use in pharmaceuticals due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and as a component in electronic materials
作用机制
Target of Action
Anthraquinone derivatives are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s known that anthraquinone derivatives can interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptor activity, or intercalation into dna .
Biochemical Pathways
Anthraquinone derivatives can potentially influence multiple biochemical pathways depending on their specific targets .
Result of Action
Anthraquinone derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,5-Diamino-4,8-dihydroxyanthraquinone . These factors can include pH, temperature, presence of other molecules, and specific conditions within the cellular environment .
生化分析
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Studies on threshold effects, as well as toxic or adverse effects at high doses, are currently lacking .
Metabolic Pathways
The compound is thought to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
1,5-Diamino-4,8-dihydroxyanthraquinone can be synthesized through several methods. One common approach involves the acid-catalyzed aldol condensation reaction. In this method, 1,5-diaminoanthraquinone is reacted with formaldehyde to form 1,5-dimethylaminoanthraquinone. This intermediate is then reacted with a ketoaldehyde to yield 1,5-diamino-4,8-dihydroxyanthraquinone .
Another method involves the electrolytic synthesis of 1,5-diamino-4,8-dihydroxyanthraquinone from 1,5-dinitroanthraquinone. This process uses a cathode rotation cellular-type electrolytic tank, sulfuric acid as the electrolyzing solution, and a phase transfer catalyst such as tin(II) chloride or bismuth(III) chloride. The reaction is carried out at temperatures between 100-160°C and controlled cathode electric potential .
Industrial Production Methods
In industrial settings, the production of 1,5-diamino-4,8-dihydroxyanthraquinone often involves large-scale electrolytic synthesis due to its high selectivity, low cost, and minimal environmental impact. This method allows for the efficient production of the compound with high yield .
化学反应分析
Types of Reactions
1,5-Diamino-4,8-dihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into leuco forms.
Substitution: Amino and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones and leuco derivatives, which have applications in dyes and pigments .
相似化合物的比较
Similar Compounds
1,8-Diamino-4,5-dihydroxyanthraquinone: Similar in structure but with amino and hydroxyl groups at different positions.
1,4-Diamino-5,8-dihydroxyanthraquinone: Another derivative with different substitution patterns
Uniqueness
1,5-Diamino-4,8-dihydroxyanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
属性
IUPAC Name |
1,5-diamino-4,8-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c15-5-1-3-7(17)11-9(5)13(19)12-8(18)4-2-6(16)10(12)14(11)20/h1-4,17-18H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYLKWSCFRLSKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051727 | |
| Record name | 1,5-Diamino-4,8-dihydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145-49-3, 52365-48-7 | |
| Record name | 1,5-Diamino-4,8-dihydroxy-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diaminoanthrarufin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5(Or 1,8)-diamino-4,8(or 4,5)-dihydroxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052365487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Diaminoanthrarufin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Diaminoanthrarufin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,5-diamino-4,8-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Diamino-4,8-dihydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5(or 1,8)-diamino-4,8(or 4,5)-dihydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-diamino-4,8-dihydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-DIAMINO-4,8-DIHYDROXYANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7YVG56Q18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 1,5-Diamino-4,8-dihydroxyanthraquinone and how can it be characterized?
A1: 1,5-Diamino-4,8-dihydroxyanthraquinone is an anthraquinone derivative featuring two amino and two hydroxyl groups. While its exact molecular weight would depend on the specific salt or derivative, the base form has the molecular formula C14H10N2O4. Various spectroscopic techniques can be employed for characterization. For instance, CP MAS 13C-NMR studies have been used to analyze the tetrazotized products of 1,5-diamino-4,8-dihydroxyanthraquinone.
Q2: How does the structure of 1,5-Diamino-4,8-dihydroxyanthraquinone relate to its solubility and what are its implications for applications?
A2: The solubility of 1,5-Diamino-4,8-dihydroxyanthraquinone is influenced by the presence of its amino and hydroxyl groups. It exhibits solubility in cresylic acid, particularly when part of polyimides synthesized using benzophenone dianhydride (BPDA). This solubility is attributed to factors like symmetry, hydrogen bonding capacity, and solubility parameters. Notably, 1,5-diamino-4,8-dihydroxyanthraquinone significantly contributes to the solubility of BPDA-based polyimides. This solubility characteristic makes these polyimides potentially suitable for applications requiring specific solvent compatibility.
Q3: Can 1,5-Diamino-4,8-dihydroxyanthraquinone be used to create materials with specific optical properties?
A3: Yes, 1,5-diamino-4,8-dihydroxyanthraquinone serves as a precursor for synthesizing red fluorescent carbon dots (R-CDs) with emission at 635 nm. The red fluorescence arises from the expanded, hybrid sp2 domain resembling an indanthrone tannin structure, originating from the DDAQ precursor. This property renders these R-CDs potentially valuable for applications like bioimaging and dual-mode sensing of substances like Fe3+ and glyphosate.
Q4: How does 1,5-Diamino-4,8-dihydroxyanthraquinone participate in chemical reactions?
A4: 1,5-Diamino-4,8-dihydroxyanthraquinone undergoes a unique Friedel-Crafts arylation reaction. When its 3,7-disulphonic acid derivative interacts with phenols or anisole in concentrated sulfuric acid containing boric acid, arylation occurs. The aryl group is added specifically ortho to the amino group and trans to the sulphonic acid group. This stereospecific reaction is a key aspect of its chemical reactivity.
Q5: What is the significance of N-methylated derivatives of 1,5-Diamino-4,8-dihydroxyanthraquinone?
A5: N-methylated derivatives of 1,5-diamino-4,8-dihydroxyanthraquinone, alongside those of 1,8-diamino-4,5-dihydroxyanthraquinone, are recognized as blue dyes for synthetic polymer fibers. The degree of methylation influences the color of these dyes. Synthesizing various N-methylated derivatives allows for tailoring their color properties, making them useful in dyeing applications within the textile industry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid](/img/structure/B86975.png)
![1-acetyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B86977.png)




![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)

